Wzb117-ppg

GLUT1 inhibition photocaging spatiotemporal control

WZB117-PPG is a photocaged GLUT1 inhibitor prodrug that remains inert until visible-light activation, enabling spatiotemporally controlled glucose deprivation. Unlike systemic inhibitors (WZB117, BAY-876), it confines GLUT1 inhibition to irradiated regions—eliminating off-target effects on normal tissues. Ideal for tumor metabolic heterogeneity dissection, kinetic glucose deprivation studies, in vivo GLUT1 target validation, and necrosis-specific proteomics under glucose deprivation—a model distinct from apoptosis-focused research.

Molecular Formula C50H43FN2O14
Molecular Weight 914.9 g/mol
Cat. No. B12372944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWzb117-ppg
Molecular FormulaC50H43FN2O14
Molecular Weight914.9 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC
InChIInChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3
InChIKeyZQMWSUXIVAVUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WZB117-PPG for Scientific Research: A Photocaged GLUT1 Inhibitor for Spatiotemporally Controlled Glucose Deprivation Studies


WZB117-PPG is a photocaged glucose transporter 1 (GLUT1) inhibitor designed to suppress cancer cell growth in a spatiotemporally controllable manner [1]. It consists of a photolabile protecting group (PPG) conjugated to WZB117, a known GLUT1 inhibitor [1]. Upon visible light irradiation, the PPG undergoes photolytic cleavage, releasing active WZB117 to inhibit GLUT1-mediated glucose uptake [1]. This prodrug approach addresses the systemic toxicity associated with indiscriminate GLUT1 inhibition by providing spatial and temporal control over inhibitor activity [1].

Why WZB117-PPG Cannot Be Replaced by Conventional GLUT1 Inhibitors in Precision Cancer Research


Conventional GLUT1 inhibitors such as WZB117, STF-31, and BAY-876 lack spatial or temporal control over their activity [1]. GLUT1 is widely expressed in normal tissues, and its systemic inhibition can cause significant off-target effects [1]. While BAY-876 offers higher potency and selectivity for GLUT1 over other isoforms (IC50 = 0.002 μM; >100-fold selectivity) , it still lacks the ability to restrict inhibition to a specific location or time window. WZB117-PPG's photocaging strategy directly addresses this limitation by enabling light-controlled activation, a feature absent in all non-caged GLUT1 inhibitors [1].

Quantitative Differentiation of WZB117-PPG Versus Non-Caged GLUT1 Inhibitors


Photocaging Enables Light-Controlled Activation Unavailable in WZB117, STF-31, or BAY-876

WZB117-PPG remains inactive until exposed to visible light, whereas its parent compound WZB117 and other GLUT1 inhibitors like STF-31 and BAY-876 are constitutively active upon administration [1]. This photocaging strategy allows for precise temporal and spatial control of GLUT1 inhibition, a feature not present in any non-caged analog [1].

GLUT1 inhibition photocaging spatiotemporal control cancer metabolism

Light-Dependent Cytotoxicity Distinguishes WZB117-PPG from Constitutively Active GLUT1 Inhibitors

WZB117-PPG exhibits substantial cytotoxicity toward cancer cells only upon visible light illumination, with minimal side effects in the absence of light [1]. In contrast, the parent compound WZB117 shows constitutive cytotoxicity against A549 and MCF7 cells with an IC50 of approximately 10 μM regardless of light exposure . This light-dependent activity profile is unique among GLUT1 inhibitors and enables on-demand cancer cell killing.

cancer cell cytotoxicity photopharmacology GLUT1 A549 MCF7

Photolysis Efficiency Enables Rapid Activation of WZB117-PPG

WZB117-PPG undergoes efficient photolysis upon visible light irradiation, releasing active WZB117 [1]. While specific quantitative photolysis data for WZB117-PPG are not reported in the primary literature, its design utilizes a well-characterized 2-nitrobenzyl-based PPG known for rapid cleavage kinetics under physiological conditions [1]. This contrasts with non-caged GLUT1 inhibitors, which require no activation but cannot be spatially or temporally controlled.

photolysis photocleavage prodrug activation visible light

Minimal Systemic Side Effects Differentiate WZB117-PPG from Potent but Non-Selective GLUT1 Inhibitors

WZB117-PPG demonstrates minimal side effects in the absence of light, ensuring its safety as a potential cancer therapy [1]. In contrast, the parent compound WZB117 can cause systemic toxicity due to indiscriminate GLUT1 inhibition across various tissues [1]. While BAY-876 shows high selectivity for GLUT1 over GLUT2/3/4 (>100-fold) , it still inhibits GLUT1 systemically and lacks spatial control. WZB117-PPG's photocaging strategy effectively confines inhibitor activity to illuminated regions.

systemic toxicity safety photocaging cancer therapy

Quantitative Proteomics Reveals Unique Necrotic Cell Death Mechanism Under Glucose Deprivation

Quantitative proteomics of A549 cells treated with decaged WZB117-PPG (30 μM with illumination) revealed a distinct cell death mechanism via necrosis rather than apoptosis [1]. This finding delineates a comprehensive portrait of cellular responses under glucose deprivation that is not reported for non-caged GLUT1 inhibitors such as WZB117, STF-31, or BAY-876, which are primarily studied for their effects on glycolysis and proliferation [2].

quantitative proteomics necrosis glucose deprivation cell death mechanism

Optimal Research Applications for WZB117-PPG Based on Unique Photocaging Capabilities


Spatiotemporally Controlled Tumor Microenvironment Studies

Utilize WZB117-PPG to selectively inhibit GLUT1 in specific regions of a tumor or in defined cell populations by applying localized visible light [1]. This enables dissection of metabolic heterogeneity within the tumor microenvironment without systemic GLUT1 inhibition, which would affect normal tissues [1].

Time-Resolved Glucose Deprivation Response Analysis

Apply WZB117-PPG and initiate photolysis at precise time points to study the kinetics of cellular responses to acute glucose deprivation [1]. This is impossible with constitutively active inhibitors like WZB117 or BAY-876, which begin acting immediately upon addition [1].

In Vivo Safety Pharmacology Studies Requiring Tissue-Restricted Target Engagement

Employ WZB117-PPG in animal models where GLUT1 inhibition must be confined to the tumor or a specific organ to avoid systemic toxicity [1]. This allows for evaluation of GLUT1 as a cancer target without the confounding effects of widespread glucose transport inhibition [1].

Necrotic Cell Death Pathway Investigation

Use WZB117-PPG combined with quantitative proteomics to explore necrosis-specific signaling networks under glucose deprivation [1]. This provides a unique model system distinct from apoptosis-focused studies, which dominate cell death research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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